4-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a synthetic organic compound with the molecular formula C19H22N2O4S and a molecular weight of 374.45398 g/mol . This compound is characterized by the presence of an ethoxy group, a pyrrolidinylsulfonyl group, and a benzamide moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves the following steps:
Formation of the Pyrrolidinylsulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride to form the pyrrolidinylsulfonyl intermediate.
Coupling with 4-ethoxyphenylamine: The intermediate is then coupled with 4-ethoxyphenylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and pyrrolidinylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The pyrrolidinylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzamide moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-diethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
- N-(4-ethoxyphenyl)-4-(1-pyrrolidinylsulfonyl)benzamide
Uniqueness
4-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility, while the pyrrolidinylsulfonyl group contributes to its biological activity.
Properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5g/mol |
IUPAC Name |
4-ethoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O4S/c1-2-25-17-9-5-15(6-10-17)19(22)20-16-7-11-18(12-8-16)26(23,24)21-13-3-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22) |
InChI Key |
LQALLOFUHRXBCR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.